molecular formula C8H9N3 B12092545 1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine

1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine

Cat. No.: B12092545
M. Wt: 147.18 g/mol
InChI Key: XPGBLTMNJKIDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1-methylpyrrolo[2,3-c]pyridin-5-amine

InChI

InChI=1S/C8H9N3/c1-11-3-2-6-4-8(9)10-5-7(6)11/h2-5H,1H3,(H2,9,10)

InChI Key

XPGBLTMNJKIDNL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=NC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.